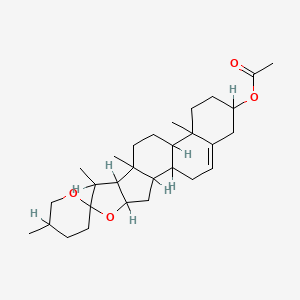

Spirost-5-en-3-yl acetate

Description

Contextualization within Steroidal Saponin (B1150181) and Sapogenin Research

To understand the significance of Spirost-5-en-3-yl acetate (B1210297), it is essential to first consider the larger classes of compounds to which it belongs: steroidal saponins (B1172615) and their aglycone counterparts, sapogenins. Steroidal saponins are naturally occurring glycosides, meaning they consist of a steroid-based structure (the aglycone or sapogenin) linked to one or more sugar chains. nih.govresearchgate.net These compounds are widely distributed in the plant kingdom and are biosynthesized from cholesterol or β-sitosterol through a series of enzymatic reactions, including oxidation, hydroxylation, and glycosylation. mdpi.comresearchgate.net

The aglycone core of a steroidal saponin is known as a sapogenin. nih.gov Spirost-5-en-3-yl acetate is a derivative of a well-known sapogenin. Specifically, it is the acetate ester of diosgenin (B1670711). nih.govnih.gov Diosgenin itself is a prominent spirostanol (B12661974) sapogenin found in a variety of plants, including those of the Dioscorea (yam) and Trigonella (fenugreek) genera. nih.govui.edu.ng

Spirostanol and furostanol are the two most prevalent types of steroidal saponins found in nature. mdpi.comnih.gov The structural diversity of these compounds arises from variations in the aglycone structure and the attached sugar moieties. mdpi.com Research in this field often focuses on isolating and identifying these compounds from plant sources, understanding their biosynthesis, and exploring their chemical and biological properties. nih.govresearchgate.net For instance, a 2024 study identified this compound as a key physiologically active component in the rhizome extracts of Hellenia speciosa. nih.gov

The study of steroidal saponins and sapogenins is driven by their diverse applications and biological activities. researchgate.netresearchgate.net They are important precursors for the synthesis of steroidal drugs and are investigated for various potential biological effects. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H44O4 | nih.govuni.lu |

| Molecular Weight | 456.7 g/mol | nih.govnih.gov |

| IUPAC Name | (5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl) acetate | nih.gov |

| CAS Number | 1061-54-7 | nih.govnih.gov |

Historical Perspectives on Spirostanol Derivatives in Basic Science

The scientific interest in spirostanol derivatives has a rich history rooted in the quest for economically viable sources of steroid hormones. In the mid-20th century, these natural products became the focus of intense research. The correct chemical structure for sapogenins was established in 1936, a breakthrough that paved the way for their use in chemical synthesis. researchgate.net

A pivotal moment in the history of steroidal chemistry was the discovery that certain sapogenins could serve as valuable starting materials for the semi-synthesis of medicinally important steroids. Diosgenin, the parent sapogenin of this compound, was particularly crucial in this regard. It provided a readily available precursor for the industrial production of progesterone (B1679170) and corticosteroids. researchgate.net This development significantly reduced the cost of these essential medicines and fueled further exploration of plants for similar compounds.

Early research focused on extracting these compounds from plants like Mexican yams (Dioscorea species) and developing chemical pathways to convert them into the desired hormonal products. researchgate.net This era of research not only had a profound impact on medicine but also advanced the field of organic chemistry, leading to new synthetic methods and a deeper understanding of steroid stereochemistry. The study of spirostanol derivatives like this compound continues within the realm of natural product chemistry, with ongoing efforts to discover new structures and investigate their properties. ui.edu.ng

Table 2: Examples of Plant Families Containing Steroidal Saponins and Sapogenins

| Plant Family | Genera Mentioned in Research | Key Compound Types |

|---|---|---|

| Dioscoreaceae | Dioscorea (Yam) | Spirostanol and Furostanol Saponins (e.g., Dioscin, from which Diosgenin is derived) |

| Agavaceae | Agave, Yucca | Spirostanol and Furostanol Saponins and Sapogenins |

| Liliaceae | Lilium, Fritillaria | Spirostanol, Furostanol, Isospirostanol Saponins |

| Zygophyllaceae | Tribulus | Furostanol and Spirostanol Saponins |

Properties

IUPAC Name |

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCROZIJKBXZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909920 | |

| Record name | Spirost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061-54-7 | |

| Record name | Diosgenin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spirost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Research on Isolation Methodologies

Distribution of Spirost-5-en-3-yl acetate (B1210297) and Related Spirostanols in Botanical Species

Spirost-5-en-3-yl acetate belongs to the spirostanol (B12661974) class of steroidal compounds, which are widely distributed throughout the plant kingdom, often as glycosides known as spirostanol saponins (B1172615). While direct isolation of this compound is not frequently reported, its parent alcohol, Spirost-5-en-3-ol (a stereoisomer of diosgenin), and numerous related spirostanol derivatives have been identified in a variety of botanical species. nih.gov These compounds are aglycones, forming the non-sugar part of saponins.

Research has documented the presence of these related compounds in several plant families. For instance, Spirost-5-en-3-ol has been reported in plant species such as Dioscorea hispida and Dioscorea collettii. nih.gov The genus Solanum is also a rich source of spirostanols; various spirostanol glycosides have been isolated from Solanum glabratum and Solanum nigrum. researchgate.netresearchgate.net Similarly, species like Yucca schidigera, Cestrum newellii, and Allium porrum are known to contain a diverse array of spirostanol saponins. researchgate.netsemanticscholar.orgresearchgate.net An isomer of the target compound, (25S)-3beta-Acetoxyspirosta-5-ene, has been noted in Trigonella foenum-graecum (fenugreek). plantaedb.com

The distribution of these compounds can be quite specific, with different congeners and glycosidic patterns found in different plant species and even in different parts of the same plant. The structural diversity of these naturally occurring spirostanols, including stereoisomers like the (25R) and (25S) forms, makes them a significant area of phytochemical research. nih.govresearchgate.net

Table 1: Botanical Distribution of Selected Spirostanols and Related Saponins This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound/Glycoside | Botanical Source | Reference |

|---|---|---|---|

| Spirostanol | Spirost-5-en-3-ol | Dioscorea hispida, Dioscorea collettii | nih.gov |

| Spirostanol Acetate | (25S)-3beta-Acetoxyspirosta-5-ene | Trigonella foenum-graecum | plantaedb.com |

| Spirostanol Glycoside | Dioscin, Asperin | Solanum nigrum | researchgate.net |

| Spirostanol Glycoside | Various Saponins | Solanum glabratum | researchgate.net |

| Spirostanol Glycoside | Various Saponins | Yucca schidigera | researchgate.netnih.govresearchgate.net |

| Spirostanol Glycoside | Aginoside, 6-deoxyaginoside | Allium porrum | researchgate.net |

Advanced Isolation and Purification Techniques for Research Applications

The isolation of this compound and related spirostanols from plant matrices involves a multi-step process that begins with extraction and culminates in advanced chromatographic purification. The initial step typically involves maceration of the dried plant material with solvents of varying polarities, such as methanol (B129727) or ethyl acetate, to create a crude extract. researchgate.netdergipark.org.tr

Subsequent purification relies heavily on chromatographic techniques. journalagent.com Column chromatography (CC) is a fundamental method used for the initial fractionation of the crude extract. researchgate.net Common stationary phases include silica (B1680970) gel for normal-phase chromatography and C18 resins for reversed-phase chromatography. researchgate.netresearchgate.net Elution is performed using a gradient of solvents to separate compounds based on their polarity. researchgate.net Thin-layer chromatography (TLC) is often used to monitor the separation process and identify fractions containing the compounds of interest. dergipark.org.tr

For high-resolution separation and purification, especially for complex mixtures or closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govjournalagent.com Research on the separation of 25R/S-spirostanol saponin (B1150181) diastereomers from Yucca schidigera has shown that a C30 column provides superior separation efficiency compared to more common C8 and C18 columns. nih.govresearchgate.net The choice of mobile phase, such as methanol-acetic acid or acetonitrile-acetic acid systems, is also critical for achieving optimal selectivity. nih.govresearchgate.net

Furthermore, the integration of liquid chromatography with mass spectrometry (LC/MS) has become a powerful tool for the rapid identification and structural analysis of spirostanols in complex extracts, as demonstrated in studies on Yucca schidigera. researchgate.net Final structure elucidation of the purified compounds is accomplished using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). researchgate.netdergipark.org.tr

Table 2: Chromatographic Techniques in Spirostanol Isolation This table is interactive. You can sort and filter the data.

| Technique | Stationary Phase | Application | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Fractionation of crude extract | Initial separation based on polarity | researchgate.net |

| Column Chromatography (CC) | Reversed-Phase C18 Resins | Purification of fractions | Separation of less polar compounds | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Monitoring fractions | Qualitative analysis and process monitoring | dergipark.org.tr |

| High-Performance Liquid Chromatography (HPLC) | C30 Column | Separation of diastereomers | High-resolution separation of isomers | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C8, C18 Columns | Separation of diastereomers | Standard high-resolution separation | nih.govresearchgate.net |

Chemical Synthesis and Derivatization Strategies of Spirost 5 En 3 Yl Acetate

Total Synthesis Approaches towards the Spirostane Core

The total synthesis of the spirostane core, the fundamental skeleton of Spirost-5-en-3-yl acetate (B1210297), represents a formidable challenge in organic chemistry due to its complex, rigid, and stereochemically rich structure. The spirostane skeleton is a tetracyclic steroid nucleus with a characteristic spiroketal moiety (rings E and F). ontosight.airesearchgate.net Constructing this intricate three-dimensional architecture with the correct stereochemistry at multiple chiral centers is a complex undertaking.

While the total synthesis of many complex natural products has been achieved, the readily available and inexpensive supply of steroidal sapogenins from natural sources has made the total synthesis of the basic spirostane core less common in comparison to semisynthetic approaches. However, the development of synthetic strategies for constructing spiroketal systems is an active area of research. These methods often involve key steps such as:

Intramolecular ketalization: Formation of the spiroketal by the cyclization of a dihydroxy-ketone precursor. The stereochemical outcome of this cyclization is crucial and can be influenced by thermodynamic or kinetic control.

Oxidative cyclization: The use of reagents to effect the cyclization of a precursor containing a hydroxyl group and a double bond.

Ring-closing metathesis (RCM): A powerful tool for the formation of the heterocyclic rings of the spiroketal system. rsc.org

Cascade reactions: Multi-step transformations that occur in a single pot to rapidly assemble the complex core. rsc.org

The total synthesis of more complex spirostanol (B12661974) saponins (B1172615) and related spiroketal-containing natural products, such as gitonin and the spiroapplanatumines, has been reported, showcasing the advanced synthetic strategies that could be applied to the spirostane core. rsc.orgrsc.org These syntheses often involve a linear sequence of 15-20 steps or more, highlighting the complexity of assembling such molecules from simple starting materials. rsc.org

Semisynthetic Pathways from Natural Precursors (e.g., Diosgenin)

The most practical and economically viable route to Spirost-5-en-3-yl acetate is through the semisynthesis from naturally occurring steroidal sapogenins. Diosgenin (B1670711), which is structurally (25R)-spirost-5-en-3β-ol, is a prominent and abundant precursor isolated from plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species. ontosight.aiphytopharmajournal.comnih.govnih.gov Diosgenin itself is a key starting material in the pharmaceutical industry for the production of various steroid hormones. nih.govmdpi.com

The conversion of diosgenin to this compound is a straightforward esterification reaction. This transformation targets the hydroxyl group at the C-3 position of the steroid nucleus. The reaction is highly regioselective due to the presence of only one hydroxyl group in the diosgenin molecule that is readily accessible for acylation.

A common method for this esterification involves reacting diosgenin with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. The base serves to activate the hydroxyl group and to neutralize the acidic byproduct of the reaction. The reaction is typically carried out in an appropriate solvent, and the desired product, this compound, can be isolated in high yield. This process is a fundamental transformation in the derivatization of diosgenin and serves as a protection step for the C-3 hydroxyl group in subsequent synthetic modifications.

Other esters at the C-3 position can also be synthesized using similar strategies by employing different acylating agents. For instance, fluorinated benzoates of diosgenin have been prepared via Steglich esterification using the corresponding fluorobenzoic acid, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst. niscpr.res.in

The spiroketal moiety, composed of rings E and F, is a defining feature of the spirostane skeleton. The stereochemistry at the spiro carbon (C-22) and at C-25 is crucial for the biological activity of many spirostane derivatives. While this part of the molecule can be labile under certain acidic or oxidizing conditions, many synthetic transformations can be carried out on the steroid nucleus without affecting the spiroketal side chain. researchgate.net

However, the spiroketal system can also be a site for stereoselective transformations. For example, the F-ring of the spiroketal can be opened under specific reaction conditions. This ring-opening can be followed by the introduction of new functional groups and subsequent ring-closure to afford novel steroidal alkaloids. researchgate.net These transformations must be carefully controlled to achieve the desired stereochemical outcome.

Research has also focused on the stereoselective synthesis of the spiroketal core itself, often employing chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. researchgate.net For instance, palladium(II)-catalyzed intramolecular cyclization of dihydroxy-enone precursors has been shown to produce spiroketal structures with high stereoselectivity. researchgate.net

Rational Design and Synthesis of Novel this compound Analogs

The structural framework of this compound provides a versatile platform for the rational design and synthesis of novel analogs with potentially enhanced or new biological activities. These modifications can be targeted at either the spiroketal side chain or the steroid nucleus.

The spiroketal side chain of this compound can be chemically modified to generate a variety of analogs. These modifications can range from the introduction of small functional groups to the complete cleavage and rearrangement of the spiroketal system.

One approach involves the introduction of functional groups at the C-23 position. For example, the Beckmann rearrangement of 23-hydroxyiminodiosgenin acetate has been reported to proceed through an "abnormal" pathway, leading to the cleavage of the spiroketal side chain and the formation of 23,24-bisnorchol-5-enic skeletons. vscht.cz Another strategy is the BF3•Et2O-catalyzed aldol (B89426) condensation of acetylated steroid sapogenins with acetaldehyde (B116499) to yield 23E-ethylidene spirostanes. researchgate.net The presence of the ethylidene moiety at C-23 can drastically alter the reactivity of the spiroketal side chain. researchgate.net

More drastic modifications involve the oxidative cleavage of the spiroketal moiety, which can serve as a key step in the synthesis of artificial cephalostatin molecules, which are known for their potent tumor-inhibiting properties. researchgate.net

The steroid nucleus of this compound offers multiple sites for the introduction of diverse functional groups, leading to the generation of large libraries of novel compounds. These modifications are aimed at exploring the structure-activity relationships and developing new therapeutic agents.

A variety of functional groups have been introduced at different positions of the steroid nucleus. For example, the C-7 position has been a target for modification. The synthesis of a 7-ketone derivative of diosgenin acetate has been reported, which can be further converted to a 7-keto oxime. sci-hub.secimap.res.in This oxime can then be alkylated to introduce various side chains, leading to the synthesis of novel diosgenin analogs with potential anticancer activity. sci-hub.se

Another successful strategy for creating novel analogs is the conjugation of the diosgenin scaffold with other chemical entities. For example, spirostene-pyrazole conjugates have been synthesized through a one-pot alkynylation-heterocyclization sequence starting from diosgenin. nih.gov Similarly, triazolyl analogs of diosgenin have been prepared using "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. phytopharmajournal.com This involves the initial propargylation of the C-3 hydroxyl group of diosgenin, followed by a copper-catalyzed reaction with various organic azides. phytopharmajournal.com

Furthermore, the diosgenin molecule has been linked to peptides to create new biomolecular chimeras. nih.gov These steroid-spiroketal-peptide triple hybrid structures are designed to anchor in cell membranes and present the peptide motif for receptor recognition. nih.gov The synthesis of these complex molecules often involves a multi-step sequence, including the construction of a spiroketal carboxylic acid linker derived from a steroid precursor. nih.gov

The following table provides a summary of some of the synthesized analogs of this compound with modifications on the steroid nucleus:

Table 1: Examples of Synthesized Analogs of this compound with Modifications on the Steroid Nucleus

| Modification Site | Introduced Functional Group/Moiety | Synthetic Approach | Reference(s) |

| C-7 | Keto-oxime and ether derivatives | Oxidation of C-7 followed by oximation and alkylation | sci-hub.secimap.res.in |

| C-3 | Pyrazole (B372694) conjugates | Alkynylation with oxalyl chloride and aryl acetylenes, followed by cyclization with hydrazines | nih.gov |

| C-3 | Triazole analogs | Propargylation of C-3 hydroxyl group followed by "click chemistry" with organic azides | phytopharmajournal.comias.ac.in |

| C-3 | Fluorinated benzoates | Steglich esterification with fluorobenzoic acids | niscpr.res.in |

| C-3 | Peptide conjugates | Coupling with a spiroketal carboxylic acid linker and peptide synthesis | nih.gov |

Synthesis of Conjugates and Prodrug Research

The strategic modification of this compound and its parent compound, diosgenin, through the synthesis of conjugates and prodrugs, is a significant area of medicinal chemistry research. These strategies aim to enhance bioavailability, improve therapeutic efficacy, and enable targeted drug delivery. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. nih.govdtu.dkmdpi.com This approach often involves chemically linking the parent molecule to a promoiety to overcome physicochemical or pharmacokinetic barriers. nih.gov

Research into conjugates involves linking the steroidal scaffold to other bioactive molecules to create hybrid compounds with potentially synergistic or novel pharmacological activities. The C-3 hydroxyl group of diosgenin is a common site for these modifications, often through esterification or etherification, before or after acetylation to this compound. mdpi.comjst.go.jp

Research Findings on Conjugate and Prodrug Synthesis

Anti-inflammatory and Anti-diabetic Conjugates:

A notable strategy involves coupling this compound's precursor, diosgenin, with non-steroidal anti-inflammatory drugs (NSAIDs). In one study, ibuprofen (B1674241) was chemically linked to diosgenin, both directly via an ester bond and indirectly using amino acid linkers. jst.go.jp The direct conjugate, spirost-5-en-3β-yl (2-(4-isobutyl-phenyl)-propionate), demonstrated a significant ability to suppress nitric oxide (NO) production in lipopolysaccharide-stimulated cells. jst.go.jp Furthermore, this compound was found to decrease the incidence of insulin-dependent diabetes mellitus (IDDM) in nonobese diabetic (NOD) mice, suggesting its potential as a treatment for type 1 diabetes. jst.go.jp

The synthesis of these conjugates typically involves activating the carboxylic acid of the NSAID, for example, by converting ibuprofen to its acyl chloride using thionyl chloride. jst.go.jp This activated form is then reacted with the hydroxyl group of diosgenin in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). jst.go.jp For conjugates with amino acid linkers, diosgenin is first esterified with a protected amino acid, followed by deprotection and subsequent coupling with the NSAID. jst.go.jp

Another approach has been the synthesis of spirostene-pyrazole conjugates for anti-inflammatory purposes. nih.govmdpi.com This was achieved through a one-pot, multi-component reaction starting with diosgenin, which was first reacted with oxalyl chloride. The resulting intermediate was then subjected to a Stephens-Castro reaction with various arylacetylenes, followed by heterocyclization with phenylhydrazine (B124118) to yield the final 1,3,5-trisubstituted pyrazole conjugates. nih.govmdpi.com The anti-inflammatory activity of these derivatives was found to be sensitive to the nature of the substituents. mdpi.com

Anticancer Prodrugs and Conjugates:

The development of prodrugs of this compound and its analogues for cancer therapy is a key research focus. One strategy involved the synthesis of novel pregnane-diosgenin prodrugs. researchgate.net This was accomplished by first esterifying diosgenin with phthalic anhydride to create 3β-25R-spirost-5-ene 3yl-benzoate-2-carboxylic acid. researchgate.net This intermediate was then coupled with pregnane (B1235032) derivatives, such as 3β-hydroxy-16α-methoxy pregn-5-ene-20-one, to form the final prodrugs, which were investigated for their anticancer potential. researchgate.net

Similarly, diosgenin-indomethacin prodrugs have been developed, with 3β, 25R-Spirost-5-ene-3yl (2, 3-dimethylphenyl) aminobenzoate being identified as a particularly potent compound. innovareacademics.in The synthesis of conjugates with other cytotoxic agents is also an active area. For example, diosgenin has been conjugated with betulinic acid, another natural product with known pharmacological activities. mdpi.com The synthesis involved linking the two molecules using a 1,2,3-triazole ring, formed via a "click chemistry" approach. mdpi.com

Amino acid derivatives of the spirostane skeleton have also been synthesized and evaluated for their anticancer and immunomodulatory activities. researchgate.net Compounds such as (25R)-5α-spirostan-3β-yl L-serinate hydrochloride and (25R)-5α-spirostan-3β-yl L-glutamate hydrochloride were identified as potential lead compounds for developing new anticancer agents. researchgate.net

Below is an interactive data table summarizing the synthesis strategies for various conjugates and prodrugs.

| Conjugate/Prodrug Type | Starting Materials | Linkage Type | Targeted Biological Activity | Reference(s) |

| Ibuprofen Conjugate | Diosgenin, Ibuprofen, Amino Acids | Ester, Amide | Anti-diabetic, Anti-inflammatory | jst.go.jp |

| Pyrazole Conjugate | Diosgenin, Oxalyl chloride, Arylacetylenes, Phenylhydrazine | Pyrazole ring | Anti-inflammatory | nih.govmdpi.com |

| Pregnane Prodrug | Diosgenin, Phthalic anhydride, Pregnane derivatives | Ester | Anticancer | researchgate.net |

| Betulinic Acid Conjugate | Diosgenin, Betulinic Acid | 1,2,3-Triazole | Pharmacological Effects | mdpi.com |

| Amino Acid Conjugate | Diosgenin, L-Serine, L-Glutamic acid | Ester | Anticancer, Immunomodulatory | researchgate.net |

| Indomethacin Prodrug | Diosgenin, Indomethacin | Benzoate Ester | Anticancer | innovareacademics.in |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of Spirost-5-en-3-yl acetate (B1210297), providing insights into its carbon skeleton and the relative orientation of its atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of Spirost-5-en-3-yl acetate. The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present (methyl, methylene, methine, quaternary).

Key signals in the ¹H NMR spectrum confirm the main functional groups. For instance, the proton at the C-6 position (H-6) of the unsaturated B-ring typically appears as a doublet around δ 5.36 ppm. researchgate.net The proton attached to the carbon bearing the acetate group (H-3) is observed further upfield. The numerous overlapping signals between δ 1.0 and 2.5 ppm correspond to the many protons of the steroidal core and the spiroketal side chain. researchgate.netplos.org The distinct singlets for the angular methyl groups (C-18 and C-19) and doublets for the methyl groups on the side chain (C-21 and C-27) are also crucial for identification. researchgate.net A sharp singlet representing the three protons of the acetate methyl group is a key identifier for the acetylated form of the compound.

The ¹³C NMR spectrum complements the proton data. The presence of the C-5 to C-6 double bond is confirmed by signals at approximately δ 139.7 ppm (C-5) and δ 122.3 ppm (C-6). researchgate.net The carbon of the acetate carbonyl group resonates significantly downfield, typically around δ 170.5 ppm, while the acetate methyl carbon appears around δ 21.4 ppm. researchgate.net The spiroketal carbon (C-22) is characteristically found at a chemical shift of about δ 109.2 ppm. researchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~4.60 | 73.8 |

| H-6 | 5.36 (d) | 122.3 |

| C-5 | - | 139.7 |

| Me-18 | 0.78 (s) | 16.2 |

| Me-19 | 1.02 (s) | 19.3 |

| Me-21 | 0.96 (d) | 14.7 |

| Me-27 | 0.78 (d) | 17.1 |

| C-22 (spiroketal) | - | 109.2 |

| Acetate (-OCOCH₃) | - | 170.5 |

| Acetate (-OCOCH₃) | 2.03 (s) | 21.4 |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques are essential for resolving the complex, overlapping signals in the 1D spectra of steroidal molecules and for establishing stereochemistry. mdpi.com Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a vital analytical tool that provides information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This compound has a molecular formula of C₂₉H₄₄O₄. nih.govuni.luchemicalbook.com Its calculated monoisotopic mass is 456.32396 Da. nih.govchemspider.com HRMS instruments can measure this mass with precision in the parts-per-million (ppm) range, which is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov This technique is indispensable for confirming the identity of the compound in a research setting. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₉H₄₄O₄ |

| Monoisotopic Mass | 456.32396 Da |

| Common Adduct ([M+H]⁺) | 457.33125 m/z |

| Common Adduct ([M+Na]⁺) | 479.31319 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is particularly useful for analyzing components within complex mixtures, such as extracts from natural sources where this compound might be found. plos.org In a GC-MS analysis, the compound would first be separated from other components based on its volatility and interaction with the GC column.

Upon entering the mass spectrometer, the molecule undergoes ionization (typically electron ionization), which generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern would show the molecular ion at m/z 456. Characteristic fragments would arise from the loss of the acetyl group (CH₃CO), leading to a significant peak at m/z 396. Further fragmentation of the steroidal skeleton and the spiroketal side chain produces a unique pattern that aids in its identification. nih.govxml-journal.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Insights

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong absorption band is expected around 1735 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acetate ester group. The C-O stretching of the ester and the spiroketal ether linkages would produce strong bands in the 1250-1000 cm⁻¹ region. The C=C double bond in the B-ring gives rise to a weaker absorption band around 1670 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1735 |

| Alkene (C=C) | Stretch | ~1670 |

| Ester/Ether (C-O) | Stretch | 1250 - 1000 |

| Alkyl (C-H) | Stretch | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for this compound. This technique measures electronic transitions, and significant absorption typically requires the presence of conjugated systems or strong chromophores. Since this compound contains only an isolated double bond, it is not expected to exhibit significant absorption in the standard UV-Vis range of 200-800 nm. Its utility is therefore limited in the routine characterization of this specific compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For complex molecules such as this compound, which contains multiple stereogenic centers within its steroidal framework and spiroketal side chain, single-crystal X-ray diffraction is the definitive technique to confirm its molecular configuration. nih.gov

The absolute configuration of a chiral, enantiomerically pure molecule can be established through the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. mit.edued.ac.uk This effect leads to small but measurable differences between the intensities of Bijvoet pairs (reflections hkl and -h-k-l), breaking Friedel's law and allowing for the assignment of the correct enantiomer. mit.edu While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods have made it possible to determine the absolute configuration of organic molecules containing only carbon, hydrogen, and oxygen with high confidence, provided that high-quality crystals are available. mit.edu

In the context of this compound, the specific isomer (25R)-spirost-5-en-3β-ol acetate, commonly known as diosgenin (B1670711) acetate, has been subject to single-crystal X-ray diffraction studies. researchgate.net These analyses have provided unambiguous confirmation of its complex stereochemistry. The crystallographic data not only validates the configuration at each chiral carbon but also defines the conformation of the fused ring system and the orientation of the acetate group.

A study published in the Journal of Chemical Crystallography detailed the crystal structure of diosgenin acetate. researchgate.net The compound was crystallized from acetone, and X-ray diffraction measurements were performed at 100 K. The analysis confirmed the molecule's structure and provided the precise crystallographic parameters that define its solid-state conformation. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₄₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.2882 (3) |

| b (Å) | 7.2889 (2) |

| c (Å) | 14.4751 (4) |

| β (°) | 107.828 (3) |

| Volume (ų) | 1232.74 (6) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 100 |

The successful elucidation of the crystal structure of diosgenin acetate serves as a critical reference point in the research and synthesis of related steroidal compounds, ensuring the correct stereochemical assignments that are fundamental to understanding their biological activity. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is an indispensable tool in the research of this compound, enabling its purification, isolation from natural sources or synthetic mixtures, and the assessment of its purity. rsc.org Given the compound's steroidal nature, a variety of chromatographic methods are applicable, with the choice depending on the scale and objective of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and its parent compound, diosgenin. nih.gov Reversed-phase (RP) HPLC is particularly common for steroidal compounds. nih.gov In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov For this compound, a gradient elution system involving acetonitrile (B52724) and water is often employed to achieve effective separation from impurities. nih.govnih.gov

Detection is a key aspect of HPLC analysis. Since the spirostane skeleton lacks a strong chromophore, UV detection at lower wavelengths (around 200-210 nm) is possible but may lack specificity. srce.hr More advanced detectors are often preferred in research settings. The Evaporative Light Scattering Detector (ELSD) is a universal detector well-suited for non-volatile analytes like steroidal saponins (B1172615) and their acetates, as its response is independent of the compound's optical properties. srce.hrmdpi.com Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides the highest degree of specificity and sensitivity, allowing for definitive identification based on the compound's mass-to-charge ratio and fragmentation patterns. srce.hrnih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound, although it typically requires analysis of the more volatile parent sapogenin, diosgenin. nih.govsemanticscholar.org The analysis of the acetate itself is less common via GC due to its higher molecular weight and lower volatility. In research involving the quantification of diosgenin from natural sources (which is often isolated as the acetate), a hydrolysis step is performed to cleave the sugar moieties (for saponins) or the acetate group, followed by extraction and analysis by GC-MS. semanticscholar.org This method provides excellent resolution and sensitivity for purity assessment. nih.gov

For the isolation of this compound on a preparative scale, particularly from plant extracts like those from Dioscorea species, low-pressure column chromatography is a fundamental first step. scite.airesearchgate.net Silica gel is the most common stationary phase, and elution is performed with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient. researchgate.net This allows for the separation of the acetate from other lipids and less polar compounds. scite.ai

For more challenging separations or higher purity requirements, High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective liquid-liquid partition chromatography technique. nih.gov HSCCC avoids the use of solid supports, thereby minimizing irreversible adsorption and degradation of the sample. It has been successfully applied to the separation of steroidal saponins from crude plant extracts, yielding high-purity compounds in a single step. nih.govmdpi.com

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detector | Application |

|---|---|---|---|---|

| HPLC (Analytical) | Reversed-Phase C18 | Acetonitrile/Water Gradient nih.govnih.gov | ELSD, MS, DAD nih.govsrce.hr | Purity Assessment, Quantification |

| GC-MS (of derivative) | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | Mass Spectrometer | Purity Assessment, Identification nih.gov |

| Column Chromatography (Preparative) | Silica Gel (60-120 mesh) scite.ai | Hexane/Ethyl Acetate Gradient researchgate.net | Fraction Collection/TLC | Isolation from Extracts scite.ai |

| HSCCC (Preparative) | Liquid (Two-Phase System) | e.g., Ethyl acetate-n-butanol-methanol-water nih.gov | ELSD nih.gov | High-Purity Isolation nih.govmdpi.com |

Computational Chemistry and Theoretical Investigations of Spirost 5 En 3 Yl Acetate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By optimizing the geometry of Spirost-5-en-3-yl acetate (B1210297) at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, a stable, low-energy conformation can be identified. This optimized structure is crucial for the subsequent calculation of various molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.50 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / 2η | 0.189 |

| Electrophilicity Index (ω) | μ² / 2η | 2.79 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. In Spirost-5-en-3-yl acetate, these regions are expected to be concentrated around the oxygen atoms of the acetate group and the spiroketal moiety.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are therefore prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting the specific atoms most likely to participate in interactions with other chemical species. For instance, the negative potential around the carbonyl oxygen of the acetate group suggests it could act as a hydrogen bond acceptor.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. For this compound, these calculations can provide valuable insights into its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the calculations would predict the characteristic stretching frequencies for the C=O bond of the acetate group and the C-O bonds of the spiroketal.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which in turn allows for the prediction of NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts, when compared to experimental NMR data, can help in the complete structural elucidation of the molecule and the assignment of resonances, especially for complex molecules like steroids.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the properties of a compound are not only governed by its intramolecular forces but also by the intermolecular interactions that dictate its crystal packing. Computational methods like Atoms in Molecules (AIM) theory and Hirshfeld surface analysis can be used to investigate these non-covalent interactions.

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms of different molecules, AIM can quantify the strength and nature of interactions such as hydrogen bonds and van der Waals forces.

Prediction of Non-Linear Optical (NLO) Responses

Molecules with large delocalized π-electron systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ).

The key parameters for NLO properties include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

While this compound does not possess a classic donor-π-acceptor structure typically associated with high NLO activity, computational analysis can still provide a quantitative prediction of its NLO properties. The presence of polar functional groups can contribute to a non-zero hyperpolarizability.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 40 x 10-24 esu |

| First Hyperpolarizability (β) | 5 x 10-30 esu |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from such a computational study.

Mechanisms of Biological Activity: Preclinical Studies of Spirost 5 En 3 Yl Acetate Analogs

Cellular and Molecular Mechanisms of Action

The biological effects of Spirost-5-en-3-yl acetate (B1210297) analogs are underpinned by their interactions with various cellular components, leading to the modulation of critical signaling pathways, inhibition of enzymes central to cell survival, and regulation of gene expression.

Receptor Binding and Signaling Pathway Modulation

Recent studies have identified specific molecular targets for diosgenin (B1670711), an analog of Spirost-5-en-3-yl acetate. Diosgenin has been shown to act as a direct ligand and inverse agonist of the nuclear receptors RORα and RORγ. mdpi.com These receptors are key transcription factors in the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory diseases. By binding to these receptors, diosgenin can dampen the Th17 response. mdpi.com

Furthermore, diosgenin and its analogs modulate several signaling pathways crucial for cancer cell proliferation and survival. These include the abrogation of TNF-α-induced activation of NF-κB and IL-6-induced STAT3 signaling pathways. mdpi.com Analogs like Dioscin-6'-O-acetate (DA) have been found to suppress lung cancer cell proliferation by modulating the PI3K/AKT, MAPK, and NF-κB signaling pathways, often mediated by the generation of reactive oxygen species (ROS). nih.gov In some cancer cell models, diosgenin has also been observed to inhibit the phosphorylation of Akt and JNK. mdpi.com

Enzyme Inhibition and Activation Profiles (e.g., Caspase activation)

A hallmark of the anticancer activity of this compound analogs is the induction of apoptosis, or programmed cell death, which is often executed by a family of cysteine proteases known as caspases. nih.govamegroups.cn Numerous studies have demonstrated that diosgenin and its derivatives trigger the activation of this caspase cascade. mdpi.comnih.gov

The apoptotic process induced by these compounds typically involves the mitochondrial or intrinsic pathway. This is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.govamegroups.cn The activation of caspase-3 is a central event leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. mdpi.comnih.gov Some studies have also implicated the activation of caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway. mdpi.comconsensus.app For instance, diosgenin was found to induce apoptosis in human hepatocellular carcinoma cells by activating caspase-3, -8, and -9. consensus.app

Gene Expression and Protein Regulation Studies (e.g., Bcl-2, Bax)

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. This compound analogs have been shown to modulate the expression of these key regulatory proteins.

A consistent finding across multiple studies is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax by diosgenin and its derivatives. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation. nih.gov In addition to the Bcl-2 family, diosgenin has been reported to upregulate the expression of tumor suppressor proteins like p53 in some cancer cell lines, further contributing to its antiproliferative effects. mdpi.comnih.gov

In Vitro Research on Cellular Models

The anticancer potential of this compound analogs has been extensively evaluated in a variety of human cancer cell lines. These in vitro studies have provided detailed insights into their antiproliferative effects and the cellular mechanisms involved.

Antiproliferative and Apoptosis Induction Studies

Diosgenin and its analogs have demonstrated significant antiproliferative activity against a broad spectrum of cancer cells. mdpi.com The cytotoxic effects of these compounds are primarily attributed to the induction of apoptosis. nih.govspandidos-publications.com This has been observed in numerous cancer cell lines, including but not limited to, cervical (HeLa), breast (MCF-7, MDA-MB-231), lung (NCI-H460), prostate (LNCaP, PC3), and hepatocellular carcinoma (HepG2) cells. mdpi.comnih.govnih.govmdpi.com

The induction of apoptosis is confirmed by various hallmarks, such as morphological changes (cell shrinkage, membrane blebbing), DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface. nih.govamegroups.cnnih.gov For example, a spirostanol (B12661974) saponin (B1150181) derivative, RCE-4, was shown to induce apoptosis in CaSki cervical cancer cells in a dose-dependent manner. spandidos-publications.com Similarly, novel synthetic steroidal oxime derivatives of diosgenin showed significant antiproliferative and apoptotic activity in cervical cancer cells. nih.gov

| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |

| Diosgenin | HeLa (Cervical) | Inhibition of cell growth, induction of apoptosis | nih.gov |

| Diosgenin | Osteosarcoma (1547) | Induction of apoptosis | amegroups.cn |

| Diosgenin | Breast (MCF-7, MDA-MB-231) | Inhibition of proliferation, induction of apoptosis | mdpi.com |

| Diosgenin | Prostate (PNT1A, LNCaP, PC3) | Decreased cell viability, enhanced apoptosis | mdpi.com |

| Dioscin-6'-O-acetate | Lung (H460, H1299, H520, H446) | Strong anti-proliferative activity, induction of apoptosis | nih.gov |

| RCE-4 (Spirostanol saponin) | CaSki (Cervical) | Inhibition of cell growth, induction of apoptosis | spandidos-publications.com |

| Steroidal Oximes (from Diosgenin) | Cervical Cancer Cells | Significant antiproliferative activity, induction of apoptosis | nih.gov |

Cell Cycle Progression Analysis (e.g., G0/G1 arrest)

In addition to inducing apoptosis, this compound analogs can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from progressing through the division cycle, thereby halting their growth.

While some analogs induce arrest at the G2/M phase, several spirostanol saponins (B1172615) have been reported to cause cell cycle arrest in the G0/G1 phase. consensus.appnih.gov For instance, the spirostanol saponin T-17 was found to induce a G0/G1 cell cycle arrest in gastric cancer cell lines SGC-7901 and AGS. nih.gov Similarly, Dioscin-6'-O-acetate, a novel natural steroidal saponin, was shown to induce G1-phase arrest in SCLC H446 lung cancer cells. nih.gov This arrest is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

| Compound/Analog | Cell Line | Cell Cycle Phase of Arrest | Reference |

| Spirostanol saponin T-17 | SGC-7901, AGS (Gastric) | G0/G1 | nih.gov |

| Dioscin-6'-O-acetate | NCI-H446 (Lung) | G1 | nih.gov |

| Diosgenin | Hepatocellular Carcinoma | G2/M | consensus.app |

| RCE-4 (Spirostanol saponin) | CaSki (Cervical) | Not specified | spandidos-publications.com |

Programmed Cell Death Pathways (e.g., Mitochondrial staining)

The induction of programmed cell death, or apoptosis, is a critical mechanism for the elimination of damaged or cancerous cells. Analogs of this compound, such as diosgenin, have been shown to trigger apoptosis in cancer cells through the mitochondrial pathway. cnr.itcore.ac.uk This intrinsic pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

In studies on human hepatocellular carcinoma (HepG2) cells, diosgenin treatment led to characteristic apoptotic morphological changes, including nuclear shrinkage and fragmentation. cnr.it Mechanistically, diosgenin was found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. cnr.it This shift in the balance of Bcl-2 family proteins promotes the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic apoptotic cascade. The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. cnr.it While direct studies employing mitochondrial staining specifically for this compound are not extensively detailed, the evidence from its precursor, diosgenin, strongly suggests that its analogs likely share a similar mechanism of inducing apoptosis via the mitochondrial pathway.

Table 1: Effects of a this compound Analog on Apoptotic Markers in HepG2 Cells

| Analog | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Diosgenin | HepG2 | Increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases-9 and -3. | cnr.it |

Anti-inflammatory Response Modulation (e.g., inhibition of NF-κB, iNOS)

Chronic inflammation is a key pathological feature of numerous diseases. Analogs of this compound have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gove-century.usnih.gov NF-κB is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines.

Preclinical studies have shown that diosgenin and its derivatives can inhibit the activation of NF-κB in various cell types. nih.gove-century.us For instance, in lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inflammation, diosgenin treatment has been shown to prevent the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. e-century.us By stabilizing IκB-α, these compounds effectively block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes. A synthetic primary amine derivative of diosgenin, (3β, 25R)‑spirost‑5‑en‑3‑oxyl (2‑((2((2‑aminoethyl)amino)ethyl)amino)ethyl) carbamate (B1207046) (DGP), has been shown to significantly inhibit nitric oxide (NO) production and down-regulate the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated microglial BV2 cells. nih.gov This inhibition was directly linked to the blockade of NF-κB p65 nuclear translocation. nih.gov

Table 2: Anti-inflammatory Effects of this compound Analogs

| Analog | Cell Model | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Diosgenin | LPS-stimulated RAW 264.7 macrophages | Inhibition of NF-κB activation | Altered macrophage polarization towards an anti-inflammatory phenotype. nih.gov | nih.gov |

| Diosgenin | Human osteoarthritis chondrocytes | Inhibition of IκB-α degradation | Prevented IL-1β-induced IκB-α degradation, leading to reduced expression of iNOS and COX-2. e-century.us | e-century.us |

| (3β, 25R)‑spirost‑5‑en‑3‑oxyl (2‑((2((2‑aminoethyl)amino)ethyl)amino)ethyl) carbamate (DGP) | LPS-stimulated microglial BV2 cells | Inhibition of NF-κB and JNK MAPK signaling | Decreased production of NO, iNOS, COX-2, ROS, and pro-inflammatory cytokines. nih.gov | nih.gov |

Antioxidant Efficacy Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. This compound analogs have been investigated for their antioxidant potential. The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on various spirostanol saponins have demonstrated their capacity to scavenge free radicals. nih.gov For example, a study evaluating the antioxidant capacity of nine spirostanol-type saponins isolated from Allium macrostemon Bunge showed significant DPPH and ABTS radical scavenging abilities. nih.gov While specific IC50 values for this compound are not extensively reported, the collective data on related spirostanol compounds suggest a promising antioxidant profile. A study on a combination of diosgenin and pterostilbene (B91288) in SH-SY5Y cells exposed to amyloid-β 1-42 showed a significant reduction in ROS levels, highlighting the antioxidant potential of these compounds in a neurodegenerative disease model. nih.gov

Table 3: Antioxidant Activity of Spirostanol Saponins

| Compound Type | Assay | General Findings | Reference |

|---|---|---|---|

| Spirostanol Saponins | DPPH Radical Scavenging | Demonstrated significant radical scavenging activity. | nih.gov |

| Spirostanol Saponins | ABTS Radical Scavenging | Showed notable ability to scavenge ABTS radicals. | nih.gov |

| Diosgenin (in combination) | ROS measurement in SH-SY5Y cells | Significantly reduced amyloid-β 1-42-induced ROS levels. nih.gov | nih.gov |

Neuroprotective Effects in Neuronal Cell Lines

The neuroprotective potential of this compound analogs has been explored in various neuronal cell line models, with a focus on mitigating the pathological hallmarks of neurodegenerative diseases like Alzheimer's disease.

Mitochondrial dysfunction is a central feature of neurodegeneration. A diosgenin derivative, ML5, has been shown to attenuate neuronal impairment in a cellular model of Parkinson's disease (MPP+-stimulated SH-SY5Y cells) by modulating mitochondrial biogenesis and dynamics. nih.gov ML5 treatment restored ATP levels and the mitochondrial membrane potential, while reducing oxidative stress. nih.gov Furthermore, it preserved the mitochondrial network morphology and inhibited mitochondrial fission, processes that are often dysregulated in neurodegenerative conditions. nih.gov These effects were mediated by the activation of the AMPK/PGC-1α signaling pathway, a key regulator of mitochondrial biogenesis. nih.gov Another study demonstrated that diosmin, a flavonoid glycoside, protected SH-SY5Y cells from rotenone-induced toxicity by maintaining mitochondrial membrane potential stability. bbrc.in

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological event in Alzheimer's disease. Preclinical evidence suggests that diosgenin, the precursor to this compound, can interfere with Aβ accumulation. In a transgenic mouse model of Alzheimer's disease, treatment with diosgenin significantly reduced the number of Aβ-stained plaques in the brain. nih.gov In vitro studies using SH-SY5Y cells have shown that a combination of diosgenin and pterostilbene can protect against Aβ 1-42-induced neurotoxicity. nih.gov The neuroprotective effects were associated with increased cell viability and reduced apoptosis. nih.gov While the direct binding affinity of this compound to Aβ has not been extensively quantified, the ability of its parent compound to reduce Aβ burden suggests a potential therapeutic role in Alzheimer's disease.

Table 4: Neuroprotective Effects of this compound Analogs in Neuronal Cell Models

| Analog | Neuronal Cell Model | Key Findings | Reference |

|---|---|---|---|

| Diosgenin Derivative (ML5) | MPP+-stimulated SH-SY5Y cells | Restored mitochondrial function (ATP levels, membrane potential) and promoted mitochondrial biogenesis via the AMPK/PGC-1α pathway. nih.gov | nih.gov |

| Diosgenin | Aβ 1-42-exposed SH-SY5Y cells | Increased cell viability and reduced apoptosis. nih.gov | nih.gov |

| Diosgenin | Transgenic mouse model of AD | Significantly reduced Aβ plaque formation in the brain. nih.gov | nih.gov |

Hepatoprotective Activity in Hepatic Cell Models

The liver plays a central role in detoxification and is susceptible to injury from various toxins. Analogs of this compound have been investigated for their ability to protect liver cells from damage in preclinical models.

In studies using the human hepatic cell line HepG2, diosgenin has demonstrated protective effects against toxicity induced by agents like carbon tetrachloride (CCl4). nih.govresearchgate.net CCl4 is a well-known hepatotoxin that causes liver damage through the generation of free radicals. Treatment with diosgenin has been shown to ameliorate liver fibrosis and improve liver function by reducing the levels of serum liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov The hepatoprotective activity of diosgenin is attributed to its ability to inhibit oxidative stress and inflammation. nih.gov Furthermore, diosgenin has been found to induce apoptosis in HepG2 cancer cells, suggesting a potential dual role in liver health by protecting normal cells and eliminating cancerous ones. cnr.it

Table 5: Hepatoprotective Effects of a this compound Analog in a Hepatic Cell Model

| Analog | Hepatic Cell Model | Inducing Toxin | Key Findings | Reference |

|---|---|---|---|---|

| Diosgenin | HepG2 cells | Carbon Tetrachloride (CCl4) | Reduced levels of liver enzymes (ALT, AST) and markers of liver fibrosis. nih.gov | nih.gov |

| Diosgenin | HepG2 cells | - | Induced apoptosis in hepatocellular carcinoma cells. cnr.it | cnr.it |

Immunomodulatory Effects in Immune Cell Cultures

Plant-derived compounds, including various glycosides, flavonoids, and terpenoids, have demonstrated a wide range of immunomodulatory effects. nih.gov These phytochemicals can influence the immune system by modulating cytokine production and the activity of immune cells such as lymphocytes and macrophages. nih.gov For instance, certain plant extracts have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response, by preventing the degradation of its inhibitor, IκBα. nih.gov Additionally, the mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune cell signaling, can also be targeted. nih.gov The modulation of these pathways can lead to a decrease in the expression of pro-inflammatory cytokines. nih.gov While many natural products are explored for their immunostimulant properties to help in preventing infections, others are investigated for their immunosuppressive potential. nih.gov

Antifungal Activity Assays

The antifungal properties of various natural and synthetic compounds are a significant area of research. Studies have shown that the effectiveness of antifungal agents can be attributed to different mechanisms of action. For example, some compounds may act by inhibiting the synthesis or assembly of the fungal cell wall. mdpi.com Another common mechanism is the disruption of the fungal cell membrane's integrity, which can be assessed through cellular leakage assays. mdpi.com These assays measure the leakage of intracellular components, indicating membrane damage. For example, one study observed a 22% membrane damage at a compound's minimum inhibitory concentration (MIC) and 71% at four times the MIC. mdpi.com Furthermore, the ergosterol (B1671047) assay can determine if a compound binds to ergosterol, the primary sterol in fungal membranes, thereby disrupting membrane function. mdpi.com Interestingly, the lipophilicity of a compound, as indicated by its log P value, does not always correlate with its antifungal activity, suggesting that other structural and chemical properties play a crucial role. mdpi.com

Impact on Melanin (B1238610) Synthesis Pathways

The influence of chemical compounds on melanogenesis, the process of melanin production, is of interest for its potential applications in dermatology. Studies on various flavone (B191248) analogs have revealed both inhibitory and stimulatory effects on melanin synthesis. For instance, in human melanocyte models, certain polymethoxyflavones have been shown to suppress melanin production in a concentration-dependent manner. mdpi.com One such compound demonstrated a significant decrease in melanin content, with reductions of 9.77% at 5 µM, 16.38% at 10 µM, 20.94% at 20 µM, and 25.25% at 30 µM. mdpi.com In some cases, the potency of these compounds exceeds that of established inhibitors like kojic acid. mdpi.com The underlying mechanisms for these effects can involve the downregulation of tyrosinase, the key enzyme in melanin synthesis. mdpi.com However, it is noteworthy that some compounds can exhibit contrasting effects in different cell models, such as promoting melanogenesis in murine melanoma cells while inhibiting it in human melanocytes. mdpi.com

Studies on Nitric Oxide (NO) Generation

Nitric oxide (NO) is a critical signaling molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and immunity. ijbs.com It is primarily synthesized by nitric oxide synthase (NOS) enzymes. The modulation of NO production is a key area of investigation for various therapeutic interventions. For example, ethyl acetate extracts from certain plants have been shown to inhibit NO secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. fao.org This inhibition of NO production is often linked to the suppression of the NF-κB signaling pathway, which plays a central role in inflammation. researchgate.net The deficiency of bioavailable NO has been implicated in a range of pathologies, making the study of compounds that can influence its generation particularly important. ijbs.com

In Vivo Animal Model Investigations

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds in a whole-organism context. These investigations provide valuable insights into the efficacy and mechanisms of action of these compounds in models of inflammation and various diseases.

Studies on Inflammatory Animal Models

In vivo studies using animal models of inflammation are essential for validating the anti-inflammatory effects of compounds observed in vitro. For instance, in mice challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response, treatment with certain ethyl acetate extracts has been shown to significantly reduce the levels of pro-inflammatory mediators. researchgate.net These mediators include tumor necrosis factor-alpha (TNF-α), interleukin-12p40 (IL-12p40), macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO) in the serum and peritoneal macrophages. researchgate.net Furthermore, these treatments can lead to a reduction in the infiltration of inflammatory cells into tissues such as the lungs. researchgate.net Such studies suggest that these compounds can mitigate the harmful effects of acute inflammation at optimal dosages. researchgate.net

Investigations in Preclinical Disease Models (e.g., tumor growth inhibition)

The potential of plant-derived compounds as anticancer agents is an active area of research. nih.gov Many of these compounds are believed to exert their effects through a variety of mechanisms, including anti-proliferative, anti-angiogenic, anti-invasive, and anti-inflammatory actions. nih.gov By targeting key signaling pathways involved in tumor growth and progression, these phytochemicals can inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that supply tumors. nih.gov The immunomodulatory properties of these compounds can also contribute to their anti-tumor activity by enhancing the host's immune response against cancer cells. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Stereochemistry on Biological Activity

The stereochemistry of the spirostanol (B12661974) skeleton is a critical determinant of its biological activity. Key stereochemical features include the configuration at the C-25 methyl group and the fusion of the A and B rings of the steroid nucleus.

C-25 Configuration (R/S Isomerism): Spirostanol saponins (B1172615) can exist as diastereomers with either a 25R or 25S configuration. This stereoisomerism can significantly impact their biological effects. For instance, studies on spirostanol saponin (B1150181) diastereomers from Yucca schidigera revealed that the configuration at C-25 had a notable influence on their cytotoxic activities against SW620 cancer cells. nih.gov In some cases, the 25S-spirostanol saponins demonstrated stronger bioactivity than their 25R counterparts. nih.gov However, this trend can be reversed depending on other structural modifications, such as the presence of a carbonyl group at the C-12 position. nih.gov The ability to separate these diastereomers is crucial for pharmacological research, as different stereo configurations can lead to distinct biological activities. nih.gov

C-22 Configuration: The configuration of the spiroketal side chain at C-22 is another important factor. Studies on spirosol glycosides have indicated that the absolute configuration at C-22 significantly influences selective cytotoxicity. For example, (22S)-spirosol glycosides exhibited cytotoxicity against HL-60 cells, whereas the (22R)-isomer showed selective cytotoxicity toward A549 cells. nih.gov

The following table summarizes the influence of key stereochemical features on the biological activity of spirostanol compounds.

Role of Functional Groups at Specific Positions (e.g., C-3, C-27) on Biological Efficacy

The type and position of functional groups on the spirostanol aglycone are crucial for its biological activity. Modifications at the C-3 and C-27 positions, in particular, have been shown to modulate efficacy.

Substitution at C-3: The C-3 position is a common site for glycosylation in naturally occurring saponins. In Spirost-5-en-3-yl acetate (B1210297), this position is occupied by an acetate group. The nature of the substituent at C-3 is critical. For example, replacing a β-D-glucopyranosyl unit with a β-D-xylopyranosyl unit at the C-3 position of an aglycone was found to reduce cytotoxic activity. nih.gov The presence of the acetate group in Spirost-5-en-3-yl acetate differentiates it from its parent aglycone, diosgenin (B1670711), which has a hydroxyl group at this position. This modification alters the lipophilicity and potentially the binding interactions of the molecule with its biological targets.

Substitution at C-27: The C-27 methyl group is part of the spiroketal side chain. While less commonly modified than the C-3 position, changes in this region can impact activity. The stereochemistry at C-25, which determines the orientation of the C-27 methyl group, has a significant influence on bioactivity, as discussed previously. nih.gov Furthermore, some spirostanol saponins feature hydroxylation at the C-27 position, which introduces a polar group to the side chain and can alter the compound's pharmacological profile. researchgate.net

The table below details the role of functional groups at specific positions.

Table 2: Role of Functional Groups on Biological Efficacy

| Position | Functional Group | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| C-3 | Acetate, Hydroxyl, Glycosyl | The nature of the substituent is critical for activity. The acetate group alters lipophilicity compared to the hydroxyl in diosgenin. Different sugar moieties at this position can significantly enhance or reduce cytotoxicity. | nih.gov |

| C-27 | Methyl, Hydroxymethyl | The orientation of the methyl group (determined by C-25 stereochemistry) is crucial. Hydroxylation at C-27 introduces polarity, which can modulate the pharmacological properties of the compound. | nih.govresearchgate.net |

Impact of Side Chain Modifications on Biological Efficacy

The spiroketal side chain, comprising rings E and F, is a defining feature of spirostanol compounds and plays a significant role in their biological activity.

Modifications to this side chain can lead to substantial changes in efficacy. For example, replacing the oxygen atom in the F-ring (position 26) with a sulfur atom to create 26-thiodiosgenin resulted in altered antimicrobial activity. mdpi.com While the sulfur analog showed decreased activity compared to the parent compound against certain bacteria, its activity was still stronger than that of the original diosgenin. mdpi.com This indicates that the heteroatom within the F-ring is a key determinant of biological function.

The following table summarizes the impact of side chain modifications.

Table 3: Impact of Side Chain Modifications on Biological Efficacy